2-Amino-3,4,5,6-tetrafluorophenol

概要

説明

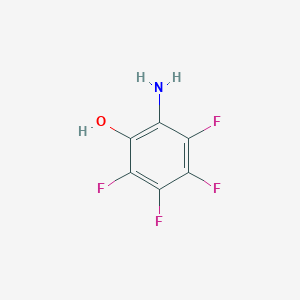

2-Amino-3,4,5,6-tetrafluorophenol is an organic compound with the molecular formula C6H3F4NO It is a derivative of phenol, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the second carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5,6-tetrafluorophenol typically involves the following steps:

Starting Material: The process begins with 2,3,4,5,6-pentafluorobenzoic acid.

Reaction with Inorganic Base: The pentafluorobenzoic acid is reacted with an inorganic base, such as sodium hydroxide, in the presence of a phase transfer catalyst.

Formation of Intermediate: This reaction produces 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

Decarboxylation: The intermediate undergoes decarboxylation to yield 2,3,5,6-tetrafluorophenol.

Amination: Finally, the tetrafluorophenol is aminated to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient phase transfer catalysts, and optimized reaction conditions to maximize yield and minimize production costs .

化学反応の分析

Types of Reactions

2-Amino-3,4,5,6-tetrafluorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Yields corresponding amines.

Substitution: Results in the formation of various substituted phenols

科学的研究の応用

Medicinal Chemistry

Radiolabeling and Imaging:

2-Amino-3,4,5,6-tetrafluorophenol has been utilized in the development of radiolabeled compounds for molecular imaging and targeted radionuclide therapy. For instance, it has been incorporated into prosthetic groups such as tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB), which can be radiolabeled with isotopes like fluorine-18 and iodine-125. These radiolabeled agents are particularly valuable for Positron Emission Tomography (PET) imaging and have shown promise in targeting melanoma cells through specific peptide conjugates .

Synthesis of Coupling Reagents:

The compound serves as an intermediate in the synthesis of coupling reagents used in peptide synthesis. Its ability to form stable conjugates with amines enhances the efficiency of these reactions, making it a valuable tool in the preparation of biologically active compounds .

Material Science

Fluorinated Polymers:

The incorporation of this compound into polymer matrices has been explored to enhance the thermal and chemical stability of materials. The fluorinated nature of the compound imparts unique properties to polymers, making them suitable for applications in harsh environments or where chemical resistance is critical .

Self-organizing Chromophores:

Research has indicated that derivatives of this compound can be designed to self-organize into complex structures. These chromophores have potential applications in organic electronics and photonic devices due to their ability to absorb light and facilitate energy transfer processes .

Analytical Chemistry

Detection and Quantification:

The compound is used as a target analyte in various analytical methods to determine reaction kinetics and mechanisms. For example, it has been employed to study hydrolysis rates in different solvents, providing insights into reaction dynamics that are crucial for understanding chemical processes .

Amine Modification Techniques:

this compound is also significant in the field of amine modification. It can react with various biomolecules to create amine-reactive derivatives that are useful for labeling proteins and peptides. This application is vital for biochemical assays and studies involving protein interactions .

Case Studies

作用機序

The mechanism of action of 2-Amino-3,4,5,6-tetrafluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

2,3,5,6-Tetrafluorophenol: Lacks the amino group, making it less reactive in certain biochemical applications.

4-Amino-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring, altering its chemical properties and reactivity.

Uniqueness

2-Amino-3,4,5,6-tetrafluorophenol is unique due to the presence of both an amino group and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

生物活性

2-Amino-3,4,5,6-tetrafluorophenol, also known as 4-amino-2,3,5,6-tetrafluorophenol, is a fluorinated aromatic compound with significant biological activity. Its unique chemical structure, characterized by four fluorine atoms attached to the phenolic ring, enhances its reactivity and potential applications in biochemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C6H4F4N

- Molecular Weight : Approximately 166.07 g/mol

- Structure : The presence of electron-withdrawing fluorine atoms increases the acidity and alters the metabolic pathways of this compound compared to non-fluorinated analogs.

1. Substrate for Cytochrome P450

This compound has been investigated as a substrate for cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of various compounds.

| Enzyme Type | Reaction Type | Findings |

|---|---|---|

| Cytochrome P450 | Metabolic Pathway | Enhanced metabolic stability observed in fluorinated substrates compared to their non-fluorinated counterparts. |

2. Peptide Synthesis

The compound is utilized in synthesizing radioiodinated phenylalanine derivatives, which are important in peptide synthesis for various biochemical studies. The incorporation of this compound into peptides allows for tracking and imaging applications.

| Application | Methodology | Results |

|---|---|---|

| Peptide Labeling | Reaction with phenylalanine derivatives | Successful incorporation of radioactive isotopes for imaging. |

3. Immunological Studies

In immunology, this compound has been used to label antibodies with technetium-99m. This application is crucial for diagnostic imaging in various diseases.

| Application | Methodology | Results |

|---|---|---|

| Antibody Labeling | Reaction with antibodies in presence of technetium-99m | Enhanced visualization of antibody distribution in vivo. |

Toxicity and Safety Profile

While the biological activity of this compound is promising, safety assessments are critical. Research indicates that fluorinated compounds can exhibit varying toxicity profiles depending on their structure and metabolic pathways.

Toxicity Studies

- Safety Assessment : Toxicological evaluations suggest that while some fluorinated compounds may show low toxicity at therapeutic doses, their metabolites can sometimes exhibit higher toxicity .

Case Study 1: Fluorinated Compound Metabolism

A study explored the metabolism of this compound using in vitro assays with human liver microsomes. The results indicated that this compound undergoes significant biotransformation via cytochrome P450 enzymes.

Findings :

- Metabolites generated showed altered biological activity compared to the parent compound.

- The study highlighted the importance of understanding metabolic pathways for predicting toxicity and efficacy .

Case Study 2: Immunoimaging Applications

Research involving the use of technetium-labeled antibodies demonstrated that this compound could effectively enhance imaging contrast in PET scans for cancer diagnostics.

Findings :

特性

IUPAC Name |

2-amino-3,4,5,6-tetrafluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDNDLFEMUWGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。